

assessing the relative potency of C3a (70-77) and related peptides

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Compound of Interest

Compound Name: C3a (70-77)

Cat. No.: B550063

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A Comparative Guide to the Potency of C3a (70-77) and Related Peptides

This guide provides a comprehensive comparison of the C3a-derived octapeptide, **C3a (70-77)**, and related synthetic peptides. It is intended for researchers, scientists, and drug development professionals working on the complement system and its receptors. The document summarizes key quantitative data, details common experimental protocols for potency assessment, and illustrates the underlying signaling pathways.

Introduction to C3a and its C-Terminal Peptides

The complement component C3a is an anaphylatoxin that plays a significant role in inflammatory and immune responses. It exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The biological activity of C3a is largely attributed to its C-terminal region. Synthetic peptides corresponding to this region, particularly the octapeptide **C3a (70-77)** with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, have been instrumental in studying the structure-activity relationship of C3aR activation. These peptides mimic the biological functions of the native C3a protein, albeit with varying potencies.

Data Presentation: Relative Potency of C3a Peptides

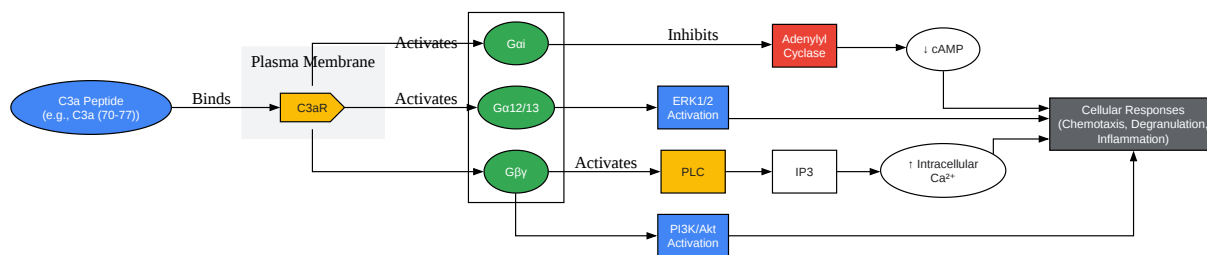
The biological potency of **C3a (70-77)** and its analogs has been evaluated in various functional assays. Generally, the synthetic octapeptide **C3a (70-77)** exhibits 1-2% of the biological activity of the full-length native C3a protein^{[1][2][3][4]}. The C-terminal arginine residue is crucial for its activity; its removal leads to inactivation^[1].

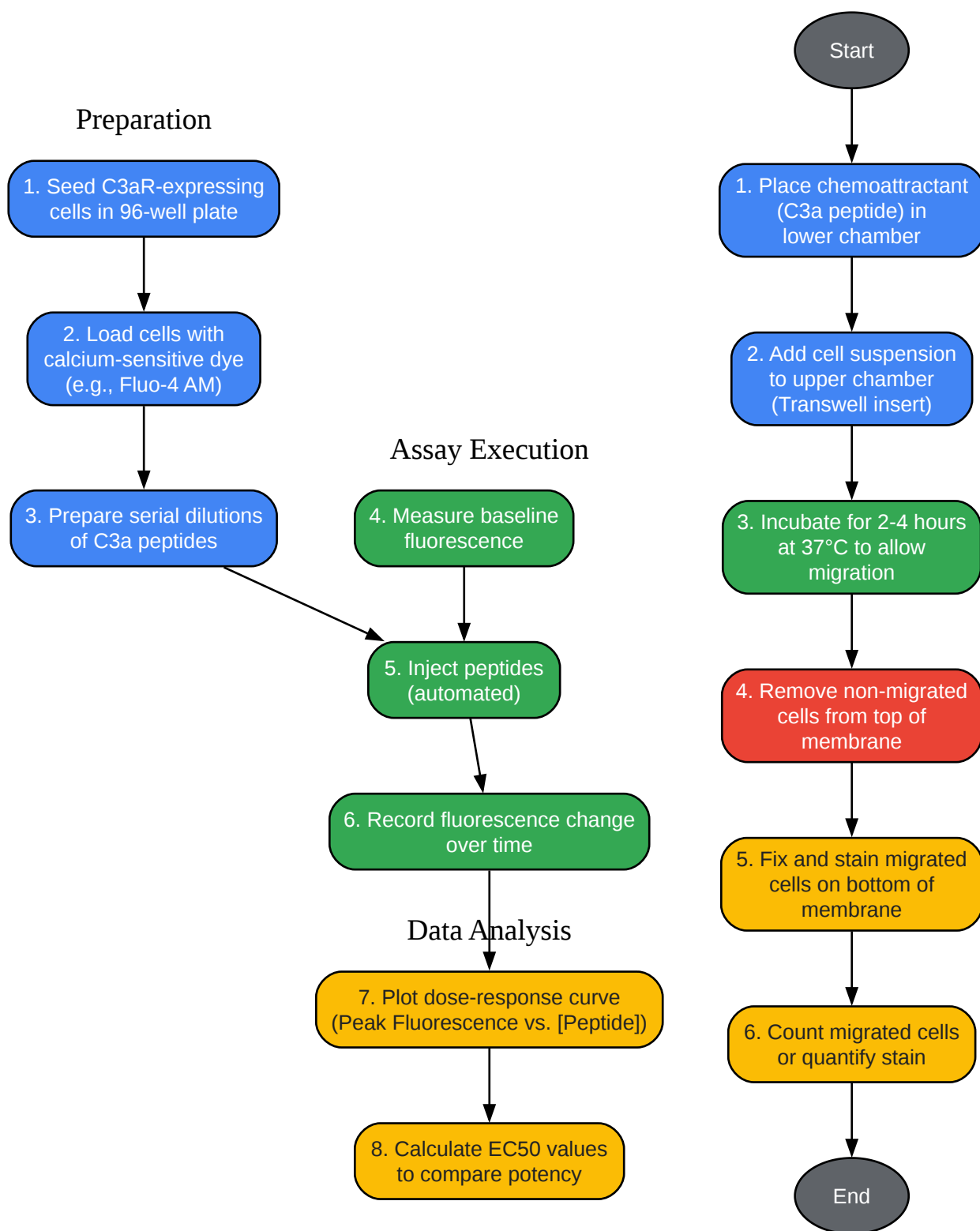
Peptide/Analog	Sequence	Relative Potency/Activity	Key Findings	Reference
Native Human C3a	Full-length protein	100% (Reference)	Potent anaphylatoxin.	
C3a (70-77)	Ala-Ser-His-Leu-Gly-Leu-Ala-Arg	1-2% of native C3a	Induces smooth muscle contraction, histamine release, and increases vascular permeability. Specifically desensitizes muscle to C3a.	
C3a (65-77)	13-residue peptide	Equal to C3a (70-77)	Extending the peptide length from 8 to 13 C-terminal residues does not increase potency.	
C3a (57-77)	21-residue peptide	Most potent among synthetic peptides tested for immunosuppression.	Potency order for immunosuppression: C3a (57-77) > C3a (65-77) > C3a (70-77).	

C3a (70-77)-Gly	Ala-Ser-His-Leu-Gly-Leu-Ala-Gly	~1% of C3a (70-77)	Replacement of the essential C-terminal Arginine with Glycine drastically reduces activity.
C3adesArg	Native C3a lacking C-terminal Arg	Inactive	The C-terminal arginine is essential for receptor binding and activity.

Signaling Pathways

Activation of the C3a receptor by C3a or its agonist peptides triggers a cascade of intracellular signaling events. The primary pathway involves coupling to pertussis toxin-sensitive G α i and pertussis toxin-insensitive G α 12/13 proteins. This leads to the modulation of several downstream effectors, including the inhibition of adenylyl cyclase (reducing cAMP), mobilization of intracellular calcium, and activation of the ERK1/2 and PI3K/Akt pathways. These pathways collectively mediate the diverse cellular responses to C3a, such as chemotaxis, degranulation, and inflammatory cytokine production.





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